3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Structural misassignment X-ray crystallography NMR reanalysis

3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 26278-74-0) is a C3-phenyl-substituted dihydroisoquinolinone lactam with molecular formula C15H13NO and molecular weight 223.27 g/mol. The compound features a bicyclic 3,4-dihydroisoquinolin-1(2H)-one core bearing a phenyl substituent at the chiral 3-position, retaining a free amide N–H (hydrogen bond donor count = and a ketone carbonyl at position 1.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
Cat. No. B11884638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C15H13NO/c17-15-13-9-5-4-8-12(13)10-14(16-15)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,16,17)
InChIKeyVMTGXGJJANYCDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one: Core Scaffold Identity and Procurement-Relevant Classification


3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 26278-74-0) is a C3-phenyl-substituted dihydroisoquinolinone lactam with molecular formula C15H13NO and molecular weight 223.27 g/mol . The compound features a bicyclic 3,4-dihydroisoquinolin-1(2H)-one core bearing a phenyl substituent at the chiral 3-position, retaining a free amide N–H (hydrogen bond donor count = 1) and a ketone carbonyl at position 1 . It belongs to the broader dihydroisoquinolinone (DHIQ) class, a privileged scaffold in medicinal chemistry explored for kinase inhibition, apoptosis induction, and STING antagonism programs [1]. The compound is commercially available at ≥95% purity from multiple laboratory chemical suppliers, and its (3R)-enantiomer has been characterized by FTIR and GC-MS in the Wiley Registry of Mass Spectral Data [2].

Why 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Cannot Be Replaced by Its 2-Phenyl, 4-Phenyl, or Unsubstituted Analogs


Positional isomerism on the dihydroisoquinolinone scaffold produces fundamentally divergent molecular recognition properties that preclude generic interchange. The 2-phenyl isomer (N-substituted, CAS 6772-51-6) lacks the amide N–H hydrogen bond donor present in the 3-phenyl target, altering its pharmacophoric capacity for hinge-binding and target engagement . The putative 4-phenyl isomer has been definitively shown by X-ray crystallography and NMR reanalysis to be the structurally distinct 3-benzylisoindolin-1-one — meaning literature referencing '4-phenyl-DHIQ' may describe an entirely different chemotype [1]. The unsubstituted parent scaffold (CAS 1196-38-9), while commercially accessible, has zero rotatable bonds and a LogP of 0.79, conferring substantially different lipophilicity and conformational properties compared to the 3-phenyl derivative . These differences are not incremental; they represent binary changes in hydrogen bonding, lipophilicity, and scaffold topology that directly affect binding assays, SAR interpretation, and lead optimization trajectories.

Quantitative Differentiation Evidence: 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one vs. Closest Analogs


Structural Identity Authentication: The 3-Phenyl Isomer Is the Only C3-Substituted DHIQ Whose Scaffold Is Not Confounded by Isoindolinone Misassignment

Literature claims of '4-phenyl-3,4-dihydroisoquinolin-1(2H)-one' have been systematically corrected following X-ray crystallographic and NMR reanalysis demonstrating that the actual structure is 3-benzylisoindolin-1-one, a constitutional isomer with a rearranged ring system [1]. This misassignment propagated through multiple publications from independent groups, including Glorius (2013), Waldmann (2018), and You (2018) . The 3-phenyl-DHIQ scaffold is structurally unambiguous: the phenyl group is attached at the C3 carbon of the saturated ethylene bridge, the lactam carbonyl is at C1, and the amide N–H at position 2 remains unsubstituted. This topology is fundamentally distinct from the isoindolinone scaffold (5-membered lactam fused to benzene) that was erroneously assigned as 4-phenyl-DHIQ. For procurement, this means that the 3-phenyl isomer (CAS 26278-74-0) is the only C3-phenyl-substituted dihydroisoquinolinone scaffold whose structural identity is secure against this documented class of misassignment.

Structural misassignment X-ray crystallography NMR reanalysis Isoindolinone Quality control

Hydrogen Bond Donor Capacity: 3-Phenyl-DHIQ Retains the Amide N–H Absent in the N-Substituted 2-Phenyl Comparator

The 3-phenyl isomer possesses one hydrogen bond donor (the lactam N–H at position 2), whereas the 2-phenyl (N-substituted) isomer has zero HBDs . This is not a gradual difference but a binary, absolute difference in the pharmacophoric capacity of the molecule. In kinase inhibitor design, the dihydroisoquinolinone N–H frequently serves as a hinge-binding hydrogen bond donor to the backbone carbonyl of the kinase hinge region; the N-phenyl substitution in the 2-isomer eliminates this interaction entirely. The difference in computed HBD count (1 vs. 0) is corroborated by the polar surface area divergence: 29.1 Ų for the 3-phenyl target vs. 20.31 Ų for the 2-phenyl comparator , reflecting the contribution of the exposed N–H to overall polarity.

Hydrogen bond donor Pharmacophore Kinase hinge-binding Molecular recognition SAR

Lipophilicity Differentiation: 3-Phenyl-DHIQ Is Less Lipophilic Than the 2-Phenyl Isomer by ~0.24 LogP Units

The computed octanol-water partition coefficient (LogP) for 3-phenyl-3,4-dihydroisoquinolin-1(2H)-one is 2.71 (Leyan) , compared with 2.95 for the 2-phenyl N-substituted isomer (Chemsrc) . This ΔLogP of ~0.24 units corresponds to an approximately 1.7-fold difference in the octanol-water partition coefficient, reflecting the greater polarity of the 3-phenyl isomer due to the exposed amide N–H. Both substituted compounds are substantially more lipophilic than the unsubstituted parent 3,4-dihydroisoquinolin-1(2H)-one (LogP = 0.79, Chemsrc), representing a ΔLogP of +1.92 units introduced by the 3-phenyl substituent . The intermediate lipophilicity of the 3-phenyl isomer (LogP 2.71) places it within the optimal range for CNS drug-likeness (LogP 2–5), whereas the very low LogP of the parent compound (0.79) limits its membrane permeability.

Lipophilicity LogP Drug-likeness Permeability ADME

Synthetic Reversibility: The 3-Phenyl-DHIQ Scaffold Undergoes Equilibrium Reversion to 3-Isoquinolinol Under Lewis Acidic Conditions

Koltunov, Prakash, and Olah demonstrated that 3,4-dihydro-3-phenyl-1(2H)-isoquinolinone (compound 24) is formed via condensation of 3-isoquinolinol with benzene in ~75% yield under superacidic/AlCl3 conditions, but the reaction is reversible [1]. Over 220 hours in the presence of AlCl3 in o-dichlorobenzene, compound 24 reaches ~20% equilibrium reversion to 3-isoquinolinol (compound 11). Conversely, compound 24 can be quantitatively converted back to 3-isoquinolinol using aluminum halides in o-dichlorobenzene [1]. This reversible fragmentation pathway is not documented for the 2-phenyl (N-substituted) isomer, whose amide bond is part of the ring system and thus not susceptible to the same retro-condensation mechanism. The practical implication is that the 3-phenyl compound should be stored away from Lewis acidic environments and strong acids to prevent degradation to the isoquinolinol precursor.

Chemical stability Reversibility Synthetic handling Storage conditions Equilibrium

Conformational Flexibility and Rotatable Bond Count: 3-Phenyl Substitution Introduces One Rotatable Bond Absent in the Parent Scaffold

The 3-phenyl-DHIQ scaffold possesses exactly one rotatable bond (the C3–phenyl bond), whereas the unsubstituted parent 3,4-dihydroisoquinolin-1(2H)-one has zero rotatable bonds . This single rotatable bond enables conformational sampling of the phenyl ring orientation relative to the DHIQ core, with potential impact on both binding entropy and the accessible pharmacophoric conformations. The 2-phenyl isomer also has one rotatable bond (N–phenyl), but the geometry of rotation differs fundamentally: C3–phenyl rotation explores orientations of the aryl group relative to the saturated ethylene bridge, while N–phenyl rotation in the 2-isomer explores orientations relative to the lactam plane. The constrained nature of the target compound (only one rotatable bond) is favorable for ligand efficiency optimization, as each freely rotatable bond carries an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding.

Conformational flexibility Rotatable bonds Entropy Ligand efficiency Molecular design

Procurement-Driven Application Scenarios for 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one


Kinase Hinge-Binder Fragment and Lead Optimization Programs Requiring an N–H Hydrogen Bond Donor

The free amide N–H at position 2 (HBD = 1) of 3-phenyl-DHIQ enables hydrogen bond donation to backbone carbonyls in kinase hinge regions, a pharmacophoric feature absent in the N-substituted 2-phenyl isomer (HBD = 0) . Medicinal chemistry teams developing ATP-competitive kinase inhibitors should select the 3-phenyl isomer specifically when the design hypothesis requires a bidentate hinge-binding motif involving both the lactam carbonyl as acceptor and the N–H as donor. The Pfizer Oncology group has established the synthetic utility of the dihydroisoquinolinone core in medicinal chemistry programs via Rh(III)-catalyzed C–H functionalization, confirming industrial relevance of this scaffold class [1]. Procurement of the 3-phenyl rather than the 2-phenyl isomer directly enables testing of this two-point hinge-binding hypothesis.

Chiral Chromatography Method Development and Enantiopure Reference Standard Preparation

The C3 position of 3-phenyl-DHIQ is a chiral center, giving rise to (R)- and (S)-enantiomers. The (3R)-enantiomer is documented in the SpectraBase spectral database with FTIR and GC-MS reference spectra [2], providing a validated analytical reference for chiral method development. Procurement of the racemic 3-phenyl-DHIQ (the commercially available form at ≥95% purity) serves as the starting point for enantiomeric resolution via chiral HPLC, enabling preparation of enantiopure standards. The compound's single rotatable bond (C3–phenyl) and moderate LogP (2.71) make it amenable to both normal-phase and reversed-phase chiral separation conditions. This application is not available with the achiral unsubstituted parent scaffold.

Structure-Activity Relationship Studies Distinguishing C3-Substituted from N-Substituted Dihydroisoquinolinone Pharmacophores

The demonstrated structural misassignment of the putative 4-phenyl-DHIQ (actually 3-benzylisoindolin-1-one) underscores the critical need for authenticated C3-substituted DHIQ scaffolds in SAR campaigns [3]. When a medicinal chemistry program explores the optimal position for phenyl substitution on the DHIQ core, the 3-phenyl isomer serves as the structurally validated reference compound for C3-substitution, while the 2-phenyl isomer serves as the N-substituted comparator. The physicochemical differences between these isomers (ΔPSA = 8.79 Ų, ΔHBD = 1, ΔLogP = 0.24) provide orthogonal differentiation parameters that can be correlated with biological activity to establish positional SAR. Procurement of both isomers from authenticated vendors with batch-specific analytical data (NMR, HPLC) enables rigorous SAR that is not confounded by the documented isoindolinone misassignment.

Computational Chemistry Model Building and Docking Studies Requiring Accurate Protonation and Tautomeric States

The 3-phenyl-DHIQ scaffold features a single amide N–H whose protonation state and tautomeric form are well-defined (lactam form, not lactim), in contrast to the 2-phenyl isomer where the N-substitution precludes tautomerism . For molecular docking, MD simulation, or free energy calculations, the well-defined protonation state of the 3-phenyl isomer eliminates ambiguity in assigning the ligand protonation state at physiological pH. The computed PSA (29.1 Ų) and LogP (2.71) provide validated input parameters for docking scoring functions. Researchers performing virtual screening or structure-based design with the DHIQ chemotype should procure the 3-phenyl isomer to ensure the computational model matches the experimentally testable compound with respect to hydrogen bonding capacity and conformational flexibility.

Quote Request

Request a Quote for 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.